molecular formula C20H25N3O3S B6919340 N-(2,3-dimethyl-5-sulfamoylphenyl)-5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-(2,3-dimethyl-5-sulfamoylphenyl)-5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B6919340
M. Wt: 387.5 g/mol
InChI Key: LKVTYIBDAJWFBU-UHFFFAOYSA-N
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Description

N-(2,3-dimethyl-5-sulfamoylphenyl)-5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both sulfonamide and isoquinoline moieties, which contribute to its diverse chemical properties and potential biological activities.

Properties

IUPAC Name

N-(2,3-dimethyl-5-sulfamoylphenyl)-5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-12-7-14(3)18-5-6-23(11-16(18)8-12)20(24)22-19-10-17(27(21,25)26)9-13(2)15(19)4/h7-10H,5-6,11H2,1-4H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVTYIBDAJWFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCN(CC2=C1)C(=O)NC3=C(C(=CC(=C3)S(=O)(=O)N)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyl-5-sulfamoylphenyl)-5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the sulfonamide group and other substituents. Common reagents used in these reactions include various amines, sulfonyl chlorides, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyl-5-sulfamoylphenyl)-5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemistry studies, including the development of new synthetic methodologies and reaction mechanisms.

    Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for biochemical and pharmacological research.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating diseases like cancer or infections.

    Industry: Its chemical properties could be exploited in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethyl-5-sulfamoylphenyl)-5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-(2,3-dimethyl-5-sulfamoylphenyl)-5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can be compared with other similar compounds, such as:

    Sulfonamides: These compounds share the sulfonamide group and may have similar biological activities, but differ in their overall structure and properties.

    Isoquinolines: Compounds with the isoquinoline core may exhibit similar chemical reactivity but differ in their biological effects due to variations in substituents.

    Carboxamides: These compounds contain the carboxamide group and may have comparable chemical properties, but their biological activities can vary widely.

The uniqueness of this compound lies in its combination of these functional groups, which contributes to its diverse chemical and biological properties.

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